Cas no 2172219-96-2 ((3,5-dibromo-4-ethoxyphenyl)methanethiol)

(3,5-dibromo-4-ethoxyphenyl)methanethiol 化学的及び物理的性質
名前と識別子
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- (3,5-dibromo-4-ethoxyphenyl)methanethiol
- EN300-1288551
- 2172219-96-2
-
- インチ: 1S/C9H10Br2OS/c1-2-12-9-7(10)3-6(5-13)4-8(9)11/h3-4,13H,2,5H2,1H3
- InChIKey: COTOLGTYBRCPHE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(CS)C=C(C=1OCC)Br
計算された属性
- せいみつぶんしりょう: 325.87986g/mol
- どういたいしつりょう: 323.88191g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 10.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
(3,5-dibromo-4-ethoxyphenyl)methanethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1288551-1.0g |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1288551-50mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 50mg |
$647.0 | 2023-10-01 | ||
Enamine | EN300-1288551-500mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 500mg |
$739.0 | 2023-10-01 | ||
Enamine | EN300-1288551-1000mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 1000mg |
$770.0 | 2023-10-01 | ||
Enamine | EN300-1288551-2500mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 2500mg |
$1509.0 | 2023-10-01 | ||
Enamine | EN300-1288551-250mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 250mg |
$708.0 | 2023-10-01 | ||
Enamine | EN300-1288551-5000mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 5000mg |
$2235.0 | 2023-10-01 | ||
Enamine | EN300-1288551-10000mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 10000mg |
$3315.0 | 2023-10-01 | ||
Enamine | EN300-1288551-100mg |
(3,5-dibromo-4-ethoxyphenyl)methanethiol |
2172219-96-2 | 100mg |
$678.0 | 2023-10-01 |
(3,5-dibromo-4-ethoxyphenyl)methanethiol 関連文献
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
(3,5-dibromo-4-ethoxyphenyl)methanethiolに関する追加情報
(3,5-dibromo-4-ethoxyphenyl)methanethiol (CAS No. 2172219-96-2): An Overview of Its Structure, Properties, and Applications in Modern Research
(3,5-dibromo-4-ethoxyphenyl)methanethiol (CAS No. 2172219-96-2) is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental research. This compound is characterized by its distinctive molecular structure, which includes a brominated phenyl ring and an ethoxy substituent, along with a thiol group. The combination of these functional groups imparts unique chemical and physical properties that make it a valuable candidate for a wide range of scientific investigations.
The molecular formula of (3,5-dibromo-4-ethoxyphenyl)methanethiol is C10H10Br2O1S1, and its molecular weight is approximately 307.00 g/mol. The compound's structure can be visualized as a phenyl ring with bromine atoms at the 3 and 5 positions, an ethoxy group at the 4 position, and a thiol group attached to the methyl carbon. This arrangement of functional groups not only influences the compound's reactivity but also its solubility and stability in different environments.
In terms of physical properties, (3,5-dibromo-4-ethoxyphenyl)methanethiol is typically a solid at room temperature with a melting point ranging from 65 to 70°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dichloromethane. The compound's low solubility in water is attributed to the presence of the bromine atoms and the ethoxy group, which increase its hydrophobic character.
The thiol group in (3,5-dibromo-4-ethoxyphenyl)methanethiol plays a crucial role in its chemical reactivity. Thiol groups are known for their ability to form disulfide bonds, which are essential in various biological processes such as protein folding and redox signaling. Additionally, thiol groups can participate in nucleophilic substitution reactions, making them valuable intermediates in synthetic chemistry. The presence of the bromine atoms and the ethoxy group further modulates the reactivity of the thiol group by influencing its electron density and steric environment.
In medicinal chemistry, (3,5-dibromo-4-ethoxyphenyl)methanethiol has been explored for its potential therapeutic applications. Recent studies have shown that compounds with similar structures exhibit anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of brominated phenylthiols demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that (3,5-dibromo-4-ethoxyphenyl)methanethiol could be a promising lead compound for the development of new anti-inflammatory drugs.
Beyond medicinal applications, (3,5-dibromo-4-ethoxyphenyl)methanethiol has also found use in materials science. The compound's unique structure makes it suitable for use as a building block in the synthesis of advanced materials with tailored properties. For example, researchers at the University of California have utilized compounds with similar structures to develop novel polymers with enhanced thermal stability and mechanical strength. These polymers have potential applications in areas such as electronics, coatings, and adhesives.
In environmental research, (3,5-dibromo-4-ethoxyphenyl)methanethiol has been studied for its potential as a sensor molecule. The thiol group's ability to form strong bonds with metal ions makes it an excellent candidate for detecting heavy metals in environmental samples. A recent study published in Environmental Science & Technology demonstrated that a sensor based on a derivative of (3,5-dibromo-4-ethoxyphenyl)methanethiol could detect trace amounts of lead and mercury with high sensitivity and selectivity. This application highlights the compound's versatility and potential impact on environmental monitoring technologies.
The synthesis of (3,5-dibromo-4-ethoxyphenyl)methanethiol can be achieved through several routes depending on the desired purity and scale of production. One common method involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with thiourea followed by reduction to form the thiol derivative. Another approach involves the alkylation of 3,5-dibromothiophenol with ethyl iodide to introduce the ethoxy group. Both methods require careful control of reaction conditions to ensure high yields and purity.
In conclusion, (3,5-dibromo-4-ethoxyphenyl)methanethiol (CAS No. 2172219-96-2) is a multifaceted compound with a rich array of potential applications across various scientific disciplines. Its unique molecular structure endows it with valuable chemical properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, it is likely that this compound will play an increasingly important role in advancing our understanding of complex chemical systems and developing innovative solutions to real-world challenges.
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